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Compound of Interest

Compound Name:
5-Bromo-2-

(isopropylamino)pyrimidine

Cat. No.: B1285334 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 5-Bromo-2-(isopropylamino)pyrimidine. The information is tailored for

researchers, scientists, and professionals in the field of drug development who require a

thorough understanding of the analytical characterization of this molecule. This document

presents a summary of expected spectroscopic data based on the analysis of related

compounds and outlines detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary
The following tables summarize the expected quantitative data from Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of 5-Bromo-2-
(isopropylamino)pyrimidine. These values are predicted based on the known spectroscopic

behavior of pyrimidine derivatives and related halogenated aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1285334?utm_src=pdf-interest
https://www.benchchem.com/product/b1285334?utm_src=pdf-body
https://www.benchchem.com/product/b1285334?utm_src=pdf-body
https://www.benchchem.com/product/b1285334?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1285334?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.4 Singlet 2H
H-4, H-6 (Pyrimidine

ring)

~4.2 Septet 1H CH (isopropyl)

~1.3 Doublet 6H CH₃ (isopropyl)

~5.5 Broad Singlet 1H NH

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~161 C-2 (Pyrimidine ring)

~158 C-4, C-6 (Pyrimidine ring)

~108 C-5 (Pyrimidine ring)

~45 CH (isopropyl)

~22 CH₃ (isopropyl)

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3400 Medium N-H stretch

2950 - 3000 Medium-Strong C-H stretch (aliphatic)

~1600 Strong C=N stretch (pyrimidine ring)

~1550 Strong C=C stretch (pyrimidine ring)

1000 - 1200 Strong C-N stretch

500 - 600 Medium C-Br stretch
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Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Relative Intensity (%) Assignment

215/217 High
[M]⁺ (Molecular ion peak,

bromine isotopes)

200/202 Medium [M - CH₃]⁺

173/175 Medium [M - C₃H₆]⁺

134 High [M - Br]⁺

Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented

above. These are standard protocols that can be adapted for the specific instrumentation

available in a laboratory setting.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of 5-Bromo-2-(isopropylamino)pyrimidine is

dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a

standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0

ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR

spectrometer.

¹H NMR Parameters:

Pulse Program: Standard single-pulse sequence.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64.
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¹³C NMR Parameters:

Pulse Program: Proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

2.2 Infrared (IR) Spectroscopy

Sample Preparation (Solid): As 5-Bromo-2-(isopropylamino)pyrimidine is a solid, the KBr

pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic

press.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Parameters:

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of a pure KBr pellet is recorded and automatically subtracted from

the sample spectrum.

2.3 Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI) is a suitable method for this compound due to its

expected volatility and thermal stability.
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Instrumentation: A mass spectrometer equipped with an EI source is used. The sample can

be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Parameters:

Ionization Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: m/z 40 - 500.

The instrument is calibrated using a standard reference compound (e.g.,

perfluorotributylamine, PFTBA).

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

5-Bromo-2-(isopropylamino)pyrimidine.
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

To cite this document: BenchChem. [Spectroscopic Characterization of 5-Bromo-2-
(isopropylamino)pyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1285334#spectroscopic-data-nmr-ir-ms-of-5-
bromo-2-isopropylamino-pyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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